molecular formula C7H9F3N2O2S2 B7585683 N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide

Cat. No. B7585683
M. Wt: 274.3 g/mol
InChI Key: NIZOTZNYYBHZCG-UHFFFAOYSA-N
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Description

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamide compounds. It is widely used in scientific research for its ability to modify proteins and study their functions.

Mechanism of Action

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide modifies proteins by reacting with cysteine residues. It forms a covalent bond with the thiol group of cysteine, resulting in the formation of a sulfonamide linkage. This modification can affect protein structure, function, and interactions.
Biochemical and Physiological Effects:
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide modifies proteins by reacting with cysteine residues, which can affect protein structure, function, and interactions. It can also cause changes in enzymatic activity and protein stability. However, the biochemical and physiological effects of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide are highly dependent on the specific protein being modified and the site of modification.

Advantages and Limitations for Lab Experiments

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide is a useful tool for studying protein structure, function, and interactions. Its ability to modify cysteine residues allows for the investigation of the role of these residues in protein function. However, the use of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide has limitations. Its modification of cysteine residues can be non-specific, leading to unintended modifications. Additionally, the modification of cysteine residues can result in changes in protein function that may not accurately reflect the native state of the protein.

Future Directions

There are several future directions for the use of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide in scientific research. One direction is the development of more specific probes for the modification of specific cysteine residues. Another direction is the investigation of the effect of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide modification on protein-protein interactions. Additionally, the use of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide in combination with other chemical probes may allow for a more comprehensive understanding of protein function and interactions.

Synthesis Methods

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide can be synthesized by reacting N-methylmethanesulfonamide with 2-chloro-4-(trifluoromethyl)thiazole in the presence of a base. The reaction yields N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide as a white crystalline solid with a melting point of 98-100°C.

Scientific Research Applications

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide is widely used in scientific research to modify proteins and study their functions. It is used as a chemical probe to investigate protein structure, function, and interactions. It is also used to study the role of cysteine residues in protein function and to investigate the effect of protein modifications on enzymatic activity.

properties

IUPAC Name

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2S2/c1-12(16(2,13)14)3-6-11-5(4-15-6)7(8,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZOTZNYYBHZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CS1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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